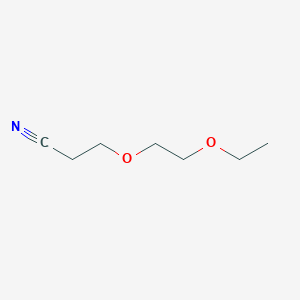
3-(2-Ethoxyethoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyethoxy)propanenitrile is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
3-(2-Ethoxyethoxy)propanenitrile serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, making it valuable in the development of other compounds. For instance, it can undergo cyanoethylation reactions to form more complex molecules. This characteristic is particularly useful in pharmaceutical chemistry where it can be transformed into bioactive compounds.
Key Reactions:
- Cyanoethylation: The compound can react with other substrates to introduce cyano groups, which are pivotal in synthesizing pharmaceuticals and agrochemicals .
- Formation of Hydroxylamines: It can be converted into 3-(2-ethoxyethoxy)-N'-hydroxypropanimidamide, showcasing its potential in synthesizing nitrogen-containing compounds that are significant in medicinal chemistry .
Industrial Applications
The compound's properties make it suitable for various industrial applications, particularly as a solvent and reagent in chemical processes.
Solvent Properties:
- This compound is utilized as a solvent for dyes, paints, and inks due to its ability to dissolve a wide range of organic materials. This makes it an essential component in industries such as textiles and coatings .
- Its effectiveness as a solvent extends to personal care products, where it aids in the formulation of creams and lotions, enhancing the delivery of active ingredients through skin penetration .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
-
Pharmaceutical Development:
- A study demonstrated the use of this compound as an intermediate in synthesizing novel therapeutic agents. The compound's ability to participate in nucleophilic substitution reactions was highlighted, leading to the development of compounds with anti-inflammatory properties.
-
Material Science:
- Research indicated that incorporating this compound into polymer matrices improved the mechanical properties of the resulting materials. This application is particularly relevant for creating durable coatings and adhesives that require enhanced performance characteristics.
-
Environmental Impact Studies:
- Investigations into the environmental fate of this compound revealed that while it is biodegradable, its persistence in certain conditions necessitates careful management during industrial use to mitigate potential ecological risks.
Propriétés
Numéro CAS |
35633-51-3 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-(2-ethoxyethoxy)propanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-2-9-6-7-10-5-3-4-8/h2-3,5-7H2,1H3 |
Clé InChI |
OKZGPYSFZAVQFG-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













